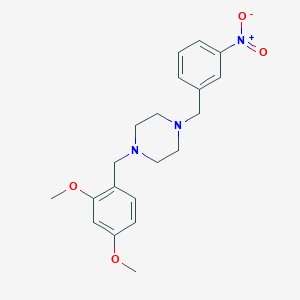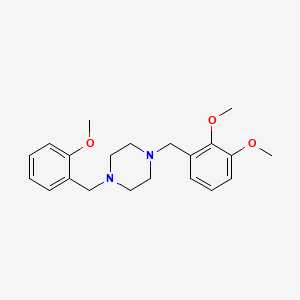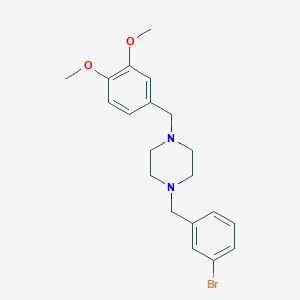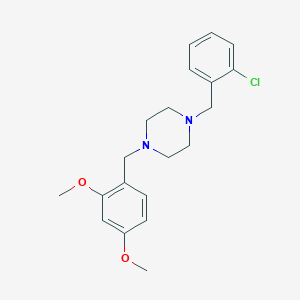
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzodioxol group, and a bromobenzyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the benzodioxol group, and the bromobenzyl group. The bromine atom in the bromobenzyl group would be a site of high reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit similar molecular conformations with varying intermolecular interactions. The 3-fluorobenzoyl analog forms a three-dimensional structure through hydrogen bonds, while the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs lack these hydrogen bonds (Mahesha et al., 2019).
Crystal Structure Analysis
- Analysis of the crystal structure of certain derivatives, such as 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate, reveals the conformation of piperazinium rings and intermolecular interactions in these compounds (Kavitha et al., 2014).
Potential Anti-Malarial Agents
- Certain derivatives, like (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, show anti-malarial activity. The study of their crystal structures provides insights into the molecular factors contributing to this activity (Cunico et al., 2009).
Receptor Binding Studies
- Synthesis and in vitro receptor binding assays of certain piperazine derivatives, like Pyrazolo [1,5-α] pyridines, have been conducted to determine their affinity constants for various receptors, indicating potential for pharmacological applications (Guca, 2014).
Organotin(IV) Derivatives for Antibacterial and Anticancer Activity
- Organotin(IV) derivatives of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbodithioates have been synthesized and exhibit significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. This highlights their potential in developing new therapeutic agents (Shaheen et al., 2018).
Antibacterial and Antimicrobial Properties
- Piperazine derivatives, like 1,4-Disubstituted piperazines, have been identified as potent antibacterial agents against resistant strains of bacteria and as HIV-1 entry inhibitors. Their diverse roles in various therapeutic domains, including Alzheimer's disease and chronic inflammatory pain, are being explored (Shroff et al., 2022).
- Additional research into piperazine derivatives shows potential antiproliferative effects against chronic myelogenous leukemia, further indicating the scope of these compounds in cancer research (Saab et al., 2013).
Sigma-1 Receptor Ligands and Neurodegenerative Processes
- N-Benzyl alkyl ether piperazine derivatives have been studied for their binding profiles at central nervous system receptors, particularly sigma-1 receptors, which are relevant in neurodegenerative diseases. This research contributes to the understanding of how these compounds could be used in imaging and treatment of such conditions (Moussa et al., 2010).
Inhibitory Activities Against Bacterial Biofilm
- Certain bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown significant antibacterial efficacy and biofilm inhibition, indicating their potential as novel antibacterial agents. These compounds have also demonstrated inhibitory activities against specific bacterial enzymes, suggesting their role in combating antibiotic-resistant strains (Mekky & Sanad, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPQMJUWBXPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462964.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462970.png)

![1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B3462980.png)

![1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B3462991.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B3462995.png)
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B3463007.png)
![1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B3463008.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3463014.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3463029.png)
